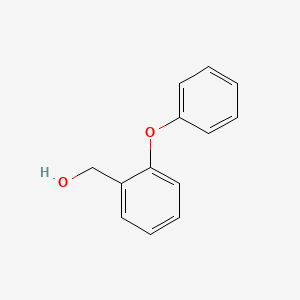

(2-Phenoxyphenyl)methanol

Overview

Description

(2-Phenoxyphenyl)methanol, commonly referred to as 2-PP, is an organic compound belonging to the phenol family. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biology and medicine.

Scientific Research Applications

1. Methanol in Biological Membrane Studies Methanol is recognized for its significant impact on lipid dynamics in biological and synthetic membranes, often used as a solubilizing agent for studying transmembrane proteins/peptides. A study revealed that methanol can alter lipid scrambling, previously attributed to proteins or peptides, indicating its influence on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings emphasize the need to consider the effects of methanol and solvents in general in biomembrane and proteolipid studies (Nguyen et al., 2019).

2. Methanol's Role in Hydroxymethylation Reactions Methanol's presence in commercial aqueous solutions of formaldehyde was observed to significantly affect the acid-catalyzed hydroxymethylation of guaiacol, a precursor for benzyl alcohol derivatives like vanillic alcohols. The conversion of guaiacol and the distribution of products notably changed with the varying amounts of methanol, indicating its considerable role in such catalytic performances (Cavani et al., 2002).

3. Methanol in Gas-phase Alkylation Reactions In the gas-phase alkylation of phenol with methanol for producing o-cresol and 2,6-xylenol, methanol was identified as a critical component. The study combined reactivity experiments and DFT calculations to elucidate the reaction mechanism, uncovering that methanol not only participates actively in the reaction but also presents alternative pathways for the formation of alkylated compounds, highlighting its role in industrial chemical processes (Tabanelli et al., 2019).

Properties

IUPAC Name |

(2-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBMTWFHYYOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

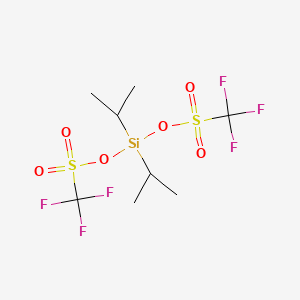

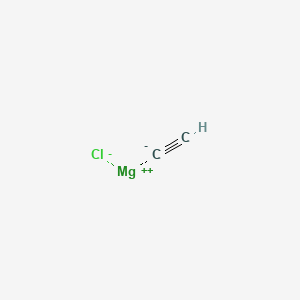

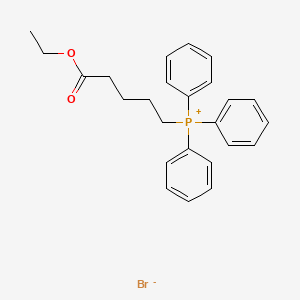

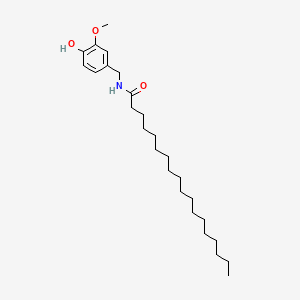

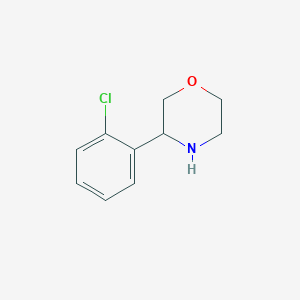

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)

![(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate](/img/structure/B1630719.png)